4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one
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Description
“4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one” is a derivative of coumarin . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature .
Synthesis Analysis
The synthesis of “this compound” involves the reaction of epichlorohydrin with 7-hydroxy-4-methyl-2H-chromen-2-one under reflux conditions . This reaction yields “this compound” which can then react with various azoles to produce a series of coumarin-derived azolyl ethanols .Scientific Research Applications
Synthesis and Characterization
Synthesis of Derivatives : A study conducted by Arif et al. (2022) reported the synthesis of novel coumarin-based pyrano-chromene derivatives. They employed various spectroscopic techniques for structural resolution and analyzed the compounds' electronic and structural aspects using density functional theory (DFT). These compounds displayed distinct non-linear optical (NLO) properties, highlighting their potential applications in materials science (Arif et al., 2022).
Characterization of New Compounds : Čačić et al. (2009) worked on synthesizing and characterizing various compounds based on 2H-chromen-4-yl. They aimed to screen these compounds for antibacterial activity, underscoring the significance of these compounds in developing new antimicrobial agents (Čačić et al., 2009).
Crystal Structure Analysis : The crystal structure of a related compound was determined by Manolov et al. (2008), providing insights into the molecular configuration and potential applications in crystallography and materials science (Manolov et al., 2008).
Applications in Polymer Science
Synthesis of Functional Polymers : Goel et al. (2008) described the synthesis of 'quat-primer polymers' bearing cationic and reactive groups. This research contributes to the field of polymer chemistry, particularly in the development of functional materials (Goel et al., 2008).
Dielectric Properties of Polymers : Bezgin et al. (2015) investigated the dielectric properties of polymers functionalized with coumarone and diethanolamine. This research is significant for understanding and developing new materials with specific electronic properties (Bezgin et al., 2015).
Antimicrobial Activity
Antimicrobial Agents Synthesis : Panda et al. (2011) synthesized 4-(5-aryl-4H-[1,2,4]triazol-3-ylmethoxy)-2H-chromen-2-ones and evaluated their antibacterial and antifungal activities, highlighting the compound's potential as a basis for new antimicrobial agents (Panda et al., 2011).
Synthesis of Antimicrobial Derivatives : A study by Boregowda et al. (2014) synthesized and evaluated various 4-(3-hydroxy-benzofuran-2-yl)coumarins for their antimicrobial activity, suggesting their potential use in medicinal chemistry (Boregowda et al., 2014).
Properties
IUPAC Name |
4-methyl-7-(oxiran-2-ylmethoxy)chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4/c1-8-4-13(14)17-12-5-9(2-3-11(8)12)15-6-10-7-16-10/h2-5,10H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKTDLLDEZCGFKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC3CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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